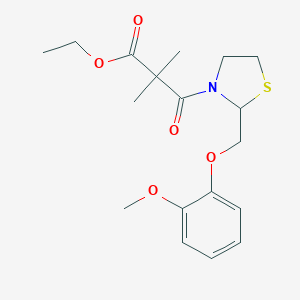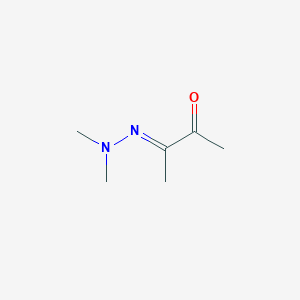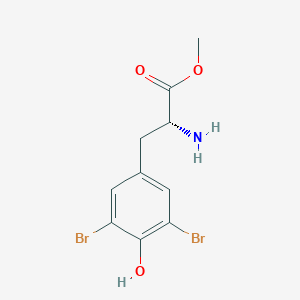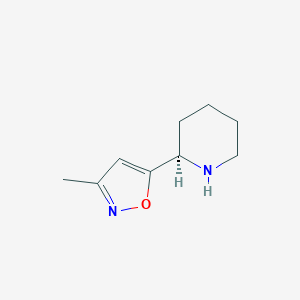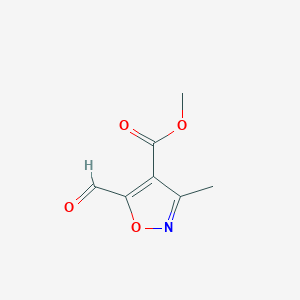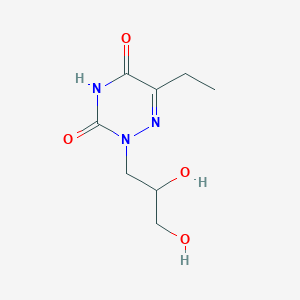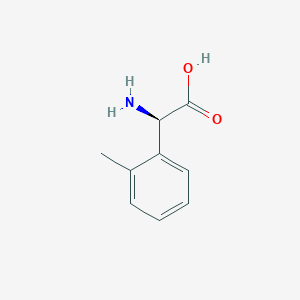
(2R)-2-amino-2-(2-methylphenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-amino-2-(2-methylphenyl)acetic acid, also known as dexmedetomidine, is a selective α2-adrenergic receptor agonist that is commonly used as a sedative and analgesic agent in clinical settings. Dexmedetomidine has been shown to have a wide range of therapeutic applications due to its unique pharmacological properties, including its ability to provide sedation without respiratory depression, reduce sympathetic tone, and provide analgesia.
作用機序
Dexmedetomidine acts on α2-adrenergic receptors in the central nervous system, which are responsible for regulating sympathetic tone. By activating these receptors, (2R)-2-amino-2-(2-methylphenyl)acetic acidine reduces sympathetic tone, leading to sedation, analgesia, and decreased heart rate and blood pressure. Dexmedetomidine also has an effect on the locus coeruleus, which is responsible for regulating arousal and wakefulness. By inhibiting the locus coeruleus, (2R)-2-amino-2-(2-methylphenyl)acetic acidine induces sedation.
生化学的および生理学的効果
Dexmedetomidine has a number of biochemical and physiological effects. It has been shown to reduce sympathetic tone, leading to decreased heart rate and blood pressure. Dexmedetomidine also has analgesic effects, and has been shown to reduce the need for opioids in postoperative patients. In addition, (2R)-2-amino-2-(2-methylphenyl)acetic acidine has been shown to have anti-inflammatory effects, and has been studied for its potential use in treating sepsis and other inflammatory conditions.
実験室実験の利点と制限
Dexmedetomidine has a number of advantages for lab experiments. It has a well-defined mechanism of action, and its effects are dose-dependent and reversible. In addition, (2R)-2-amino-2-(2-methylphenyl)acetic acidine has been extensively studied in clinical settings, providing a wealth of information on its pharmacological properties and potential therapeutic applications. However, there are also some limitations to using (2R)-2-amino-2-(2-methylphenyl)acetic acidine in lab experiments. It is a relatively expensive drug, and its effects can be variable depending on the species and strain of animal used.
将来の方向性
There are a number of future directions for research on (2R)-2-amino-2-(2-methylphenyl)acetic acidine. One area of interest is its potential use in treating neurological disorders, such as stroke and traumatic brain injury. Dexmedetomidine has been shown to have neuroprotective effects, and further research is needed to determine its efficacy in treating these conditions. In addition, (2R)-2-amino-2-(2-methylphenyl)acetic acidine has been studied for its potential use in treating sepsis and other inflammatory conditions, and further research is needed to determine its efficacy in these areas. Finally, there is a need for further research on the pharmacological properties of (2R)-2-amino-2-(2-methylphenyl)acetic acidine, including its effects on different receptor subtypes and its potential for drug interactions.
合成法
The synthesis of (2R)-2-amino-2-(2-methylphenyl)acetic acid involves the reaction between 2-methylphenylacetonitrile and ethylene diamine. The reaction is carried out under basic conditions, and the resulting product is purified through recrystallization. The yield of the synthesis process is typically around 70%.
科学的研究の応用
Dexmedetomidine has been extensively studied in clinical settings, and its therapeutic applications include sedation, analgesia, and anesthesia. In addition to its clinical applications, (2R)-2-amino-2-(2-methylphenyl)acetic acidine has also been studied for its potential use in treating neurological disorders, such as stroke and traumatic brain injury. Dexmedetomidine has been shown to have neuroprotective effects, including reducing inflammation and oxidative stress, and improving cerebral blood flow.
特性
CAS番号 |
188004-26-4 |
|---|---|
製品名 |
(2R)-2-amino-2-(2-methylphenyl)acetic acid |
分子式 |
C9H11NO2 |
分子量 |
165.19 g/mol |
IUPAC名 |
(2R)-2-amino-2-(2-methylphenyl)acetic acid |
InChI |
InChI=1S/C9H11NO2/c1-6-4-2-3-5-7(6)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12)/t8-/m1/s1 |
InChIキー |
FLYIRERUSAMCDQ-MRVPVSSYSA-N |
異性体SMILES |
CC1=CC=CC=C1[C@H](C(=O)[O-])[NH3+] |
SMILES |
CC1=CC=CC=C1C(C(=O)O)N |
正規SMILES |
CC1=CC=CC=C1C(C(=O)[O-])[NH3+] |
同義語 |
Benzeneacetic acid, alpha-amino-2-methyl-, (R)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



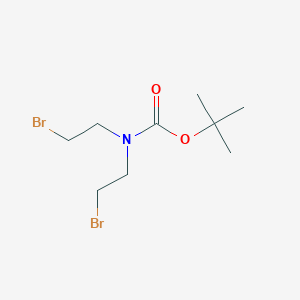
![5,6-Dimethylimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B67690.png)
